Methyl 2-methoxytetrafluoropropionate
Overview
Description
“Methyl 2-methoxytetrafluoropropionate” is a chemical compound with the CAS number 10186-63-7 . It has a molecular weight of 190.09 .
Molecular Structure Analysis
The molecular formula of “Methyl 2-methoxytetrafluoropropionate” is C5H6F4O3 . This indicates that it contains five carbon atoms, six hydrogen atoms, four fluorine atoms, and three oxygen atoms.Physical And Chemical Properties Analysis
“Methyl 2-methoxytetrafluoropropionate” has a boiling point of 40-41/21 Torr . It has a density of 1.3±0.1 g/cm3 . Other properties such as vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are also provided .Scientific Research Applications
Synthetic Utility in Organic Chemistry
Methyl 2-methoxytetrafluoropropionate has been demonstrated as a significant reagent in synthetic organic chemistry. It serves as a synthetic equivalent of methyl trifluoropyruvate in the Claisen condensation, leading to the formation of compounds like 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones. These products were generated through a two-step process involving the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by sulfuric acid-mediated deprotection of the reaction products. This method showcases the reagent's versatility and contribution to the field of heterocyclic compound synthesis, making it a valuable tool for the development of complex molecular structures (Irgashev et al., 2009), (Irgashev et al., 2015).
Reactions with Diamines and Other Compounds
Further investigations into the reactivity of compounds synthesized using methyl 2-methoxytetrafluoropropionate have revealed interesting results. For instance, 2-(trifluoroacetyl)chromones, obtained through a similar Claisen condensation process, exhibited significant reactions with 1,2-diamines, yielding complex molecules such as 2-salicyloylmethylene-3-(trifluoromethyl)-1,2,5,6-tetrahydropyrazines and quinoxaline derivatives. The regioisomeric and tautomeric composition of these compounds was studied, shedding light on the intricate chemistry involved in their formation and the potential applications of these reactions in synthesizing novel compounds with specific structural features (Safrygin et al., 2015).
Safety And Hazards
“Methyl 2-methoxytetrafluoropropionate” is a flammable liquid and vapour. It poses a moderate fire hazard when exposed to heat or flame. Its vapour forms an explosive mixture with air. Heating may cause expansion or decomposition leading to violent rupture of containers . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Relevant Papers I found a paper titled "Methyl 2-methoxytetrafluoropropionate as a synthetic equivalent of methyl trifluoropyruvate in the Claisen condensation. The first synthesis of 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones" . This paper might provide more detailed information about the compound.
properties
IUPAC Name |
methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F4O3/c1-11-3(10)4(6,12-2)5(7,8)9/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWRUEZRLRNISR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379548 | |
Record name | Methyl 2-methoxytetrafluoropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxytetrafluoropropionate | |
CAS RN |
10186-63-7 | |
Record name | Methyl 2-methoxytetrafluoropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.